molecular formula C9H7NO B2359208 4-Formyl-3-methylbenzonitrile CAS No. 27609-91-2

4-Formyl-3-methylbenzonitrile

Cat. No.: B2359208
CAS No.: 27609-91-2
M. Wt: 145.161
InChI Key: MIZNWKAQHCRHAK-UHFFFAOYSA-N
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Description

4-Formyl-3-methylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is a derivative of benzonitrile, featuring a formyl group (–CHO) and a methyl group (–CH3) attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Scientific Research Applications

4-Formyl-3-methylbenzonitrile is utilized in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-3-methylbenzonitrile can be synthesized through several methods. One common route involves the formylation of 3-methylbenzonitrile using the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Formyl-3-methylbenzoic acid.

    Reduction: 4-Hydroxymethyl-3-methylbenzonitrile.

    Substitution: 4-Formyl-3-methylbenzamide.

Mechanism of Action

The mechanism of action of 4-Formyl-3-methylbenzonitrile involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which activates the benzene ring towards electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-3-methylbenzonitrile is unique due to the presence of both a formyl and a methyl group on the benzene ring. This combination of functional groups provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-formyl-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRWNKPXVHRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-3-methylbenzonitrile (4 g, 20 mmol) in tetrahydrofuran (100 ml), cooled to -100° C. under a nitrogen atmosphere, was added dropwise a solution of n-butyllithium in hexanes (1.6M, 12.8 ml). After addition, the pale red solution was stirred for 5 minutes at -100° C. and dry dimethylformamide (2.2 ml) then added dropwise. After 20 minutes, during which the temperature reached -60° C., the reaction mixture was poured onto a saturated solution of sodium chloride (100 ml). The organic phase was separated and combined with a diethyl ether (100 ml) wash of the aqueous phase, dried, filtered and evaporated. Crystallised from diethyl ether-hexane to give 4-cyano-2-methylbenzaldehyde as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
12.8 mL
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-3-methylbenzonitrile (4.0 g, 20 mmol) in 100 mL of anhydrous THF was added BuLi (1.6 M, 12.8 mL) dropwise at −78° C. under nitrogen atmosphere. After the addition, the pale red solution was stirred for 5 min at −78° C. and dry DMF (2.2 mL) then added drop wise. After 20 min, the reaction mixture was poured onto a saturated solution of sodium chloride (100 mL). The organic phase was separated, extracted with diethyl ether (100 mL), dried over Na2SO4 and distilled off the solvent to afford 3.5 g of crude 4-formyl-3-methylbenzonitrile. MS m/z: 146 (M+1)+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-methylbenzonitrile (20 g, 102 mmol) in THF (500 mL) at −100° C. was slowly added a solution of n-Buli 1.6M in hexanes (70 mL, 112 mmol). DMF (11 mL, 143 mmol) was then added and the mixture was allowed to warm to −50° C. over 30 min. The reaction mixture was quenched with brine. The reaction mixture was diluted with EtOAc and extracted with brine. The organic layer was dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (hexane/EtOAc, 80:20) the residue was triturated in Et2O/hexane 90:10 to afford the title compound. tR: 0.86 min (LC-MS 2); Rf=0.40 (hexane/EtOAc, 8:2).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two

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